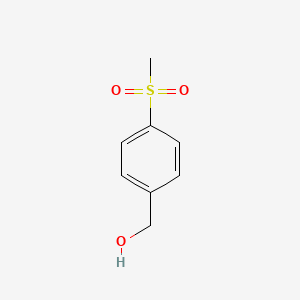

4-(Methylsulfonyl)benzyl Alcohol

描述

Contextualization within Modern Organic Synthesis

In the realm of modern organic synthesis, 4-(Methylsulfonyl)benzyl alcohol serves as a valuable precursor and building block. Its bifunctional nature allows it to participate in a wide array of chemical transformations. The primary alcohol group can be readily oxidized to form the corresponding 4-(methylsulfonyl)benzaldehyde (B46332) or further to 4-(methylsulfonyl)benzoic acid. Conversely, it can undergo nucleophilic substitution reactions to yield ethers or esters.

The synthesis of this compound itself can be achieved through several established routes. Common laboratory methods include the reduction of 4-(methylsulfonyl)benzaldehyde using a reducing agent like sodium borohydride (B1222165) in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107). Another prevalent method is the oxidation of 4-(methylsulfonyl)benzyl bromide, employing an oxidizing agent like potassium carbonate in an appropriate solvent medium. These synthetic pathways provide reliable access to the compound for further research and application.

The electron-withdrawing properties of the sulfonyl group play a crucial role in its synthetic utility. This group can stabilize adjacent intermediates, a property that is particularly exploited in specific synthetic strategies, such as peptide synthesis where it can function as a protecting group that is cleavable under mild acidic conditions.

Significance as a Pivotal Synthetic Intermediate and Building Block

The true significance of this compound lies in its role as a pivotal intermediate for the construction of more complex and often biologically active molecules. caming.com Its structure is a key component in the synthesis of various pharmaceutical compounds. The methylsulfonyl moiety is a well-recognized pharmacophore that can enhance a molecule's interaction with biological targets.

Research has highlighted its importance as an intermediate in the synthesis of compounds targeting cyclooxygenase (COX) enzymes, which are implicated in inflammation. The specific polarity and hydrogen-bonding capabilities imparted by the methylsulfonyl group are believed to influence these interactions. Furthermore, derivatives of this alcohol are crucial intermediates in the synthesis of modern pharmaceuticals. For instance, chiral alcohols derived from related structures are key intermediates in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used for treating psoriatic arthritis. patsnap.com This underscores the compound's relevance in the development of targeted therapies.

The versatility of this compound as a building block is evident in its ability to be incorporated into diverse molecular scaffolds, contributing both structural integrity and specific electronic properties to the final product.

Historical Development and Evolution of Research Trajectories

While specific details on the initial discovery of this compound are not extensively documented in readily available literature, its research trajectory is intrinsically linked to the broader advancements in organic and medicinal chemistry. Initially, it was likely studied as part of a larger class of substituted benzyl (B1604629) alcohols to understand the influence of different functional groups on chemical reactivity.

The evolution of its importance correlates with the rise of structure-based drug design. As the significance of the sulfone and sulfonamide functional groups in medicinal chemistry became more apparent, intermediates like this compound gained prominence. The focus of research has progressively shifted from fundamental synthesis and characterization to its application as a key building block in the synthesis of high-value molecules, particularly for the pharmaceutical industry. patsnap.com Current research continues to explore its potential in creating novel compounds with tailored biological activities, solidifying its status as a valuable tool in the arsenal (B13267) of the modern synthetic chemist.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methylsulfonylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUECCFBGAJOLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396615 | |

| Record name | 4-(Methylsulfonyl)benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-77-8 | |

| Record name | 4-(Methylsulfonyl)benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methanesulfonylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4 Methylsulfonyl Benzyl Alcohol

Development and Refinement of Established Synthetic Routes

Traditional methods for synthesizing 4-(methylsulfonyl)benzyl alcohol have been systematically improved through careful selection of starting materials and optimization of reaction parameters.

One of the most common precursors is 4-(methylthio)benzyl alcohol (also known as 4-(methylsulfanyl)benzyl alcohol). google.combldpharm.com The synthesis from this starting material involves the oxidation of the sulfide (B99878) group to a sulfone. This transformation is a critical step that dictates the yield and purity of the final product.

Another well-established route begins with the reduction of 4-(methylsulfonyl)benzaldehyde (B46332) . This method utilizes various reducing agents to convert the aldehyde functional group to a primary alcohol. For instance, sodium borohydride (B1222165) in an alcohol-based solvent is a common choice for this reduction, typically performed under an inert atmosphere at room temperature. prepchem.comchemicalbook.com

A third approach involves the hydrolysis of 4-(methylsulfonyl)benzyl bromide . This nucleophilic substitution reaction replaces the bromine atom with a hydroxyl group, often using a base like sodium hydroxide (B78521) or potassium carbonate in an aqueous or organic solvent medium.

Finally, synthesis can also be achieved through the reaction of p-toluenesulfonyl chloride and benzyl (B1604629) alcohol . This method forms the sulfonate ester linkage in the presence of a base such as pyridine (B92270) or triethylamine.

The derivatization of these precursors is a key strategy. For example, the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using hydrochloric acid is a documented step in a multi-step process leading to related compounds, showcasing how intermediate derivatization plays a role in synthetic pathways. google.com

Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions. Key parameters that are frequently adjusted include solvent, temperature, reaction time, and the stoichiometry of reagents. researchgate.net For instance, in the reduction of aldehyde precursors, the choice of a dry, inert solvent like tetrahydrofuran (B95107) or ethanol (B145695) is important to prevent unwanted reactions. Similarly, controlling the temperature, often between 0°C and room temperature, is critical during the hydrolysis of benzyl bromide to ensure selectivity.

The development of efficient catalytic systems is a major focus, particularly for the oxidation of the sulfide group in 4-(methylthio)benzyl alcohol. Various catalytic systems have been explored for the oxidation of sulfides to sulfones. acs.org These include metal-based catalysts and photocatalytic systems. For example, peroxoniobium(V) and tetranuclear peroxotungstates have been shown to be effective catalysts for sulfide oxidation using hydrogen peroxide as an oxidant. acs.org Photocatalytic oxidation using modified titanium dioxide (TiO2) has also been investigated for benzyl alcohol derivatives, offering a green alternative to traditional methods. chemrxiv.orgrsc.org The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Achieving high purity and maximizing yield are paramount in the synthesis of this compound. The purity of the final product is often assessed using techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov For example, GC-MS can be used to identify and quantify the target compound and any impurities after a derivatization step, which converts the alcohol to a higher molecular weight derivative for better detection. nih.gov

Yield maximization is directly linked to the optimization of reaction conditions and the choice of synthetic route. For example, the reduction of 4-(methylsulfonyl)benzaldehyde with sodium borohydride can result in a quantitative yield when the reaction is carefully controlled. chemicalbook.com In the synthesis of a related compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, a yield of 81% was achieved through careful control of temperature and reaction time. patsnap.com Purification methods such as recrystallization or column chromatography are employed to remove impurities and isolate the high-purity final product.

| Precursor | Reagents/Conditions | Typical Yield | Reference |

| 4-(Methylsulfonyl)benzaldehyde | Sodium borohydride, methanol (B129727), room temp, 1h | Quantitative | chemicalbook.com |

| 4-(Methylsulfonyl)benzyl bromide | Oxidizing agent (e.g., NaOH), THF or ethanol, 0°C - room temp | - | |

| 4-Mercaptobenzyl alcohol | Bromochloromethane, triethylamine, room temp, 1h | 95% (for 4-(Chloromethylthio) benzyl alcohol intermediate) | prepchem.com |

| 3-Ethoxy-4-methoxybenzonitrile | n-Butyllithium, dimethyl sulfone, then HCl | 81% (for ketone intermediate) | patsnap.com |

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to create more environmentally friendly and sustainable processes. wjpmr.com

A key focus of green chemistry is the use of less hazardous chemicals and solvents. nih.gov For the oxidation of sulfides, traditional methods often use stoichiometric amounts of strong oxidants that generate significant waste. rsc.org A greener alternative is the use of hydrogen peroxide (H₂O₂) as a clean oxidant, with water being the only byproduct. rsc.orgnih.gov

Furthermore, catalyst-free reactions are being developed. For example, the selective oxidation of sulfides has been achieved using oxone as the oxidant without any catalyst, where the choice of solvent (ethanol for sulfoxides, water for sulfones) controls the reaction outcome. rsc.org Solvent-free, or mechanochemical, conditions are also being explored for the synthesis of related sulfonyl compounds, which can significantly reduce solvent waste. acs.org The use of water as a solvent is another important aspect of green synthesis, as it is non-toxic, inexpensive, and readily available. nih.govrsc.org

The development of reusable and highly efficient catalysts is central to sustainable synthesis. frontiersin.org Polyoxometalates, for instance, have been employed as effective catalysts for various oxidation reactions, including the oxidation of sulfides using hydrogen peroxide. rsc.org These catalysts can often be recycled, although their performance in toxic organic solvents can be a drawback. rsc.org

To overcome this, hybrid catalysts and ionic liquids are being designed. rsc.orgnih.gov For example, a hybrid catalyst based on monoprotonated divanadium-substituted phosphotungstate has been used for the selective oxidation of sulfides in water at room temperature with high turnover numbers. rsc.org Ionic liquids are also gaining attention as green reaction media and catalysts due to their low volatility and thermal stability. nih.govfrontiersin.org Tungstate-functionalized Brönsted acidic ionic liquids have been shown to selectively catalyze the oxidation of sulfides to either sulfoxides or sulfones by simply adjusting the reaction temperature. nih.govfrontiersin.org Photocatalysts, such as modified TiO₂, also represent a sustainable approach, utilizing light energy to drive chemical reactions. chemrxiv.orgrsc.org

| Green Approach | Catalyst/Reagent System | Key Advantages | Reference |

| Green Oxidant | Hydrogen Peroxide (H₂O₂) | Water is the only byproduct, inexpensive, safe. | rsc.orgnih.gov |

| Catalyst-Free Oxidation | Oxone | No catalyst needed, solvent controls selectivity. | rsc.org |

| Aqueous Phase Catalysis | [γ-HPV₂W₁₀O₄₀]⁴⁻ | High turnover numbers, reaction in water at room temp. | rsc.org |

| Ionic Liquid Catalysis | PMO-IL-WO₄²⁻ | Selective to sulfoxide (B87167) or sulfone based on temp, reusable. | nih.govfrontiersin.org |

| Green Solvent | Water | Environmentally benign, readily available. | nih.govrsc.org |

| Photocatalysis | Ir/TiO₂ | Uses light energy, solvent-free conditions possible. | rsc.org |

Principles of Process Chemistry and Scale-Up Considerations

The successful scale-up of a chemical process from the laboratory to an industrial plant is a complex undertaking that requires a multidisciplinary approach, integrating chemical engineering, organic chemistry, and economic analysis. For the synthesis of this compound, several key considerations are paramount to ensure a safe, efficient, and cost-effective manufacturing process.

Two primary synthetic routes to this compound are the reduction of 4-(methylsulfonyl)benzaldehyde and the oxidation of 4-(methylthio)benzyl alcohol. The choice of route on an industrial scale is influenced by factors such as the availability and cost of starting materials, reaction efficiency, and the environmental impact of the process.

Reduction of 4-(Methylsulfonyl)benzaldehyde:

This route involves the reduction of the aldehyde functional group to a primary alcohol. While various reducing agents can be employed, for industrial-scale production, catalytic hydrogenation is often preferred due to its high efficiency, atom economy, and the generation of minimal waste.

Key Process and Scale-Up Considerations for Reduction:

Catalyst Selection and Optimization: The choice of catalyst is critical. Supported metal catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are commonly used. Process development focuses on optimizing catalyst loading, which is a balance between reaction rate and cost. Catalyst deactivation and the potential for leaching into the product stream are significant concerns that need to be addressed through careful process control and catalyst lifecycle studies.

Reaction Conditions: Temperature and hydrogen pressure are key parameters that must be carefully controlled to ensure selective reduction of the aldehyde without affecting the methylsulfonyl group. High pressures can increase the reaction rate but also necessitate more robust and expensive reactor systems. The choice of solvent is also crucial; it must be inert under the reaction conditions, effectively dissolve the reactants, and be easily separable from the product.

Heat and Mass Transfer: The reduction of aldehydes is an exothermic reaction. On a large scale, efficient heat removal is essential to prevent temperature runaway and the formation of byproducts. The design of the reactor, including its heat exchange capabilities and agitation system, is critical to maintain optimal temperature control. Mass transfer limitations, particularly the transport of hydrogen gas to the catalyst surface, can also impact the reaction rate and must be considered in the reactor design and operating conditions.

Downstream Processing and Purification: After the reaction is complete, the catalyst must be removed, typically by filtration. The product is then isolated from the solvent, often through distillation or crystallization. The choice of crystallization solvent is critical for obtaining high-purity this compound. Studies on the solubility of the product and impurities in different solvents are necessary to optimize the crystallization process for both yield and purity. researchgate.net

Oxidation of 4-(Methylthio)benzyl Alcohol:

This two-step process involves the oxidation of the sulfide to a sulfone, followed by the formation of the benzyl alcohol. This route can be advantageous if 4-(methylthio)benzyl alcohol is a more readily available or cost-effective starting material.

Key Process and Scale-Up Considerations for Oxidation:

Oxidant Selection: A variety of oxidizing agents can be used, but for industrial applications, cost, safety, and environmental considerations are paramount. Hydrogen peroxide is an attractive option due to its "green" nature, with water being the only byproduct. However, its use can sometimes require catalysts to achieve the desired reactivity and selectivity.

Process Control: The oxidation of the sulfide to the sulfone is also an exothermic reaction that requires careful temperature control to prevent over-oxidation to the corresponding carboxylic acid or other side reactions. The stoichiometry of the oxidant must be precisely controlled to ensure complete conversion of the sulfide without degrading the desired product.

Solvent and pH: The choice of solvent and the control of pH are important for both the oxidation and subsequent steps. The solvent must be stable to the oxidizing conditions and allow for efficient reaction and product isolation.

General Scale-Up Challenges:

Regardless of the synthetic route, several overarching challenges must be addressed when scaling up the production of this compound:

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the process, such as exothermic reactions, flammable solvents, and hazardous reagents.

Equipment Selection: The choice of reactor, filtration equipment, and distillation or crystallization units must be appropriate for the scale of production and the specific process conditions. Materials of construction must be compatible with all chemicals used in the process.

Process Automation and Control: Implementing robust process control systems is crucial for maintaining consistent product quality and ensuring safe operation on a large scale.

Waste Management: The environmental impact of the process must be minimized by developing strategies for waste treatment and, where possible, solvent recycling.

Techno-Economic Analysis: A comprehensive economic evaluation of the entire process, from raw material sourcing to final product packaging, is necessary to ensure the commercial viability of the chosen synthetic route. This includes considering capital investment, operating costs, and market price of the final product.

The successful industrial production of this compound hinges on a deep understanding of the underlying chemical principles and a meticulous approach to process development and scale-up. By carefully considering the factors outlined above, manufacturers can develop robust, safe, and cost-effective processes to meet the growing demand for this important chemical intermediate.

Elucidation of Chemical Transformations and Mechanistic Pathways of 4 Methylsulfonyl Benzyl Alcohol

Advanced Studies in Oxidation Reactions

The oxidation of 4-(methylsulfonyl)benzyl alcohol to its corresponding aldehyde, 4-(methylsulfonyl)benzaldehyde (B46332), or carboxylic acid, 4-(methylsulfonyl)benzoic acid, is a pivotal transformation in organic synthesis. The electron-withdrawing nature of the sulfonyl group influences the reactivity of the benzylic alcohol, making these transformations a subject of detailed research.

Exploration of Aerobic Photooxidation Processes and Catalytic Systems

Aerobic photooxidation presents a green and sustainable approach for the oxidation of alcohols, utilizing molecular oxygen as the terminal oxidant and light as the energy source. While studies specifically detailing the aerobic photooxidation of this compound are specific, extensive research on related benzylic alcohols provides a framework for understanding its potential behavior.

Catalyst-free aerobic photooxidation processes have been developed for sensitive benzylic alcohols, where dimethyl sulfoxide (B87167) (DMSO) acts as a solvent that prevents over-oxidation by capturing singlet oxygen. rsc.org For other substrates like 4-methoxybenzyl alcohol, catalytic systems involving a flavin-zinc(II)-cyclen complex have been shown to effectively mediate photooxidation upon irradiation. nih.gov The mechanism involves a photoinduced electron transfer from the alcohol to the flavin chromophore. nih.gov

Bimetallic photocatalysts, such as Ag/Pd supported on monoclinic bismuth vanadate (B1173111) (m-BiVO₄), have demonstrated high efficiency in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) under visible light. mdpi.com The synergistic effect between the metals enhances the separation of photogenerated electron-hole pairs, boosting catalytic activity. mdpi.com A catalyst with a 2 wt% loading of Ag and Pd in a 2:1 mass ratio achieved an 89.9% conversion of benzyl alcohol with over 99% selectivity to benzaldehyde. mdpi.com

Core-shell nanostructures are also prominent in catalytic oxidation. Gold-palladium (Au-Pd) bimetallic nanoparticles supported on silica (B1680970) (SiO₂) are effective for the aerobic oxidation of benzyl alcohol. mdpi.com Similarly, magnetic core-shell catalysts, such as Fe₃O₄@Cu₂O, have been employed with co-catalysts like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) for the aerobic oxidation of benzylic alcohols. researchgate.net

Table 1: Catalytic Systems for Aerobic Oxidation of Benzyl Alcohols Click on the headers to sort the table.

| Catalyst System | Substrate Example | Key Features & Findings | Reference |

|---|---|---|---|

| Catalyst-Free / DMSO | Sensitive Benzylic Alcohols | DMSO solvent prevents over-oxidation by trapping singlet oxygen; utilizes visible light. | rsc.org |

| Flavin-zinc(II)-cyclen | 4-Methoxybenzyl Alcohol | Photoinduced electron transfer mechanism; achieves high quantum yields. | nih.gov |

| Ag/Pd/m-BiVO₄ | Benzyl Alcohol | Bimetallic synergism enhances photocatalytic activity under visible light; high conversion and selectivity. | mdpi.com |

| Au-Pd/SiO₂ | Benzyl Alcohol | Core-shell nanostructure; effective for solvent-free oxidation. | mdpi.comrsc.org |

| Fe₃O₄@Cu₂O / TEMPO | Benzylic Alcohols | Magnetic core-shell allows for easy catalyst recovery; efficient under mild aerobic conditions. | researchgate.net |

Analysis of Chemo- and Regioselectivity in Oxidation Pathways

Achieving high chemo- and regioselectivity is crucial when oxidizing multifunctional molecules like this compound, to ensure the target alcohol group is oxidized without affecting the sulfonyl group or the aromatic ring.

A significant challenge in alcohol oxidation is preventing the reaction from proceeding to the carboxylic acid when the aldehyde is the desired product. Methodologies using copper(I) iodide with TEMPO and 4-dimethylaminopyridine (B28879) (DMAP) under an oxygen atmosphere have shown excellent chemoselectivity for oxidizing a wide range of benzyl alcohols to their corresponding aldehydes. nih.govd-nb.infonih.gov This system is notably tolerant of other sensitive functional groups, including alkynes, phenols, and amines. nih.govnih.gov

The choice of catalyst and reaction conditions plays a pivotal role in directing selectivity. For instance, gold nanoparticle catalysts have demonstrated high selectivity towards aldehyde formation. rsc.org Similarly, bimetallic Au-Pd catalysts supported on TiO₂ or carbon can be tuned to favor benzaldehyde production by controlling the availability of oxygen on the catalyst surface. rsc.org In some systems, toluene (B28343) can be formed as a by-product through a competing reaction pathway. rsc.org

Studies on the OH-initiated oxidation of benzyl alcohol have shown that two primary pathways exist: H-abstraction from the benzylic position to form benzaldehyde, and OH addition to the aromatic ring to form hydroxybenzyl alcohol. copernicus.orgcopernicus.org The branching ratio between these pathways can be influenced by factors such as the concentration of nitrogen oxides (NOx). copernicus.orgcopernicus.org This highlights the complexity of achieving regioselectivity in oxidative processes.

Detailed Mechanistic Investigations of Oxidative Transformations

Understanding the reaction mechanism is key to optimizing oxidation processes. For this compound, the electron-withdrawing sulfonyl group is expected to influence the reaction kinetics and pathways.

Mechanistic studies on the photocatalytic oxidation of benzyl alcohol using nanostructured titanium oxides suggest the involvement of radical species. researchgate.net The use of scavengers helps to identify the roles of different reactive oxygen species in the oxidation process. mdpi.comresearchgate.net In flavin-catalyzed photooxidation, the mechanism proceeds via a photoinduced electron transfer from the coordinated benzyl alcohol to the flavin chromophore. nih.gov

For oxidations using reagents like trichloroisocyanuric acid (TCCA), kinetic studies on various substituted benzyl alcohols revealed an autocatalytic behavior and a primary kinetic isotope effect, suggesting that the cleavage of the C-H bond at the benzylic position is a rate-determining step. researchgate.net Density Functional Theory (DFT) calculations support a mechanism involving a hydride abstraction by Cl₂, which is formed in situ. researchgate.net For substrates with strong electron-withdrawing groups, the mechanism can shift towards hydrogen abstraction from a benzyl hypochlorite (B82951) intermediate. researchgate.net

In catalytic oxidations using tetrapropylammonium (B79313) perruthenate (TPAP), kinetic studies suggest a first-order dependence on the catalyst and fractional order on the alcohol concentration. qualitas1998.net The proposed mechanism involves the formation of an intermediate with a bond between the ruthenium(VII) center and the alcoholic carbon, which then fragments into a radical species that is further oxidized. qualitas1998.net

Reduction Reactions and Selective Methodologies

While oxidation transforms the alcohol group, reduction reactions typically target the corresponding aldehyde or carboxylic acid to synthesize this compound. The selective reduction of the sulfonyl group is a more challenging transformation that requires specific methodologies.

Development of Highly Selective Reduction Strategies

The most common synthesis of this compound involves the selective reduction of 4-(methylsulfonyl)benzaldehyde. This transformation requires a reducing agent that chemoselectively reduces the aldehyde group without affecting the sulfonyl group.

Common and effective reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is typically carried out by dissolving the aldehyde in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) and slowly adding the reducing agent. The high selectivity is due to the greater reactivity of aldehydes compared to sulfones towards these hydride reagents.

Similarly, aromatic esters can be selectively reduced to their corresponding alcohols using a sodium borohydride-methanol system in refluxing THF, offering a simple and inexpensive method. psu.edu For more complex substrates, highly selective reducing agents like diisobutylaluminium hydride (DIBAL-H) are used to convert esters (or related functional groups) to aldehydes, while stronger reagents like lithium aluminum hydride (LAH) achieve full reduction to the alcohol. nih.gov

Catalytic Hydrogenation and Other Advanced Reduction Methods

Catalytic hydrogenation is a powerful and widely used industrial method for reduction. This technique can be applied to the synthesis of this compound from its corresponding aldehyde.

Heterogeneous liquid-phase hydrogenation using a catalyst comprising a reduced mixture of copper oxide (CuO) and zinc oxide (ZnO), often with a promoter like aluminum, is effective for converting aldehydes to their corresponding alcohols. google.com These reactions are typically run at elevated temperatures (110-180 °C) and pressures (20-500 psig). google.com For example, the hydrogenation of benzaldehyde to benzyl alcohol can achieve 100% conversion and 100% selectivity using this type of catalyst system. google.com

Manganese-based catalysts have also emerged as efficient, earth-abundant alternatives for the chemoselective hydrogenation of aldehydes. nih.gov Manganese pincer complexes, for instance, can catalyze the hydrogenation of aldehydes under mild, base-free conditions, outperforming their rhenium analogues in some cases. nih.gov DFT calculations suggest a mechanism involving the attack of a hydride ligand from the metal complex onto the carbonyl carbon of the aldehyde. nih.gov

Table 2: Methods for Reduction to Benzyl Alcohols Click on the headers to sort the table.

| Method | Precursor | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Hydride Reduction | 4-(Methylsulfonyl)benzaldehyde | NaBH₄ or LiAlH₄ | High chemoselectivity for aldehyde reduction over sulfone. | |

| Hydride Reduction | Aromatic Esters | NaBH₄ / Methanol (B129727) | Simple, inexpensive one-pot reduction to alcohols. | psu.edu |

| Catalytic Hydrogenation | Aldehydes | CuO/ZnO/Al₂O₃ | High conversion and selectivity under moderate pressure and temperature. | google.com |

| Catalytic Hydrogenation | Aldehydes | Manganese Pincer Complexes | Uses earth-abundant metal; proceeds under mild, base-free conditions. | nih.gov |

The reactivity of this compound is dictated by its two primary functional groups: the benzylic alcohol and the aromatic methylsulfonyl moiety. The interplay between the electron-withdrawing nature of the sulfonyl group and the reactivity of the hydroxymethyl group allows for a range of chemical transformations.

Synthesis of Esters and Ethers via Controlled Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, which are valuable as protected intermediates or as final products with modified properties.

Esterification: Ester formation typically proceeds by reacting the alcohol with a carboxylic acid or its activated derivative. Like other benzylic alcohols, this compound reacts with carboxylic acids to form esters. wikipedia.org This transformation is often catalyzed by acid. To enhance reactivity, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride readily reacts with the alcohol to yield the corresponding benzyl ester. Another approach involves the direct palladium-catalyzed C-H acyloxylation of the corresponding toluene derivative (4-methylsulfonyl toluene) with carboxylic acids, which provides an atom-economic route to benzyl esters. organic-chemistry.org

Etherification: The synthesis of benzyl ethers from this compound can be accomplished through several methods. The classical Williamson ether synthesis, involving deprotonation of an alcohol to form an alkoxide followed by reaction with a benzyl halide, is a common strategy. organic-chemistry.org In the context of this compound, it would first be converted to 4-(methylsulfonyl)benzyl halide. A more direct approach for ether synthesis from the alcohol involves reagents that activate the hydroxyl group. For instance, 2-benzyloxy-1-methylpyridinium triflate serves as a neutral reagent that can transfer a benzyl group to an alcohol upon warming. beilstein-journals.org A protocol for the synthesis of benzyl ethers using 2-benzyloxypyridine and methyl triflate in toluene has been established, offering a convenient alternative to other methods. beilstein-journals.org

Table 1: Representative Conditions for Etherification of Alcohols

| Method | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Method A (in situ) | Alcohol (1 eq), 2-benzyloxypyridine (2 eq), MgO (2 eq), MeOTf (2 eq) | Toluene | 0 °C then 90 °C, 24 h | beilstein-journals.org |

| Method B (pre-formed) | Alcohol (1 eq), 2-benzyloxy-1-methylpyridinium triflate (2 eq), MgO (2 eq) | Trifluorotoluene | 85 °C, 24 h | beilstein-journals.org |

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic carbon of this compound is a key site for nucleophilic substitution reactions. chemistrysteps.com This enhanced reactivity is attributed to the resonance stabilization of the benzylic carbocation intermediate that can form during SN1 reactions. chemistrysteps.comlibretexts.org The electron-withdrawing sulfonyl group further influences the reactivity at this position.

For nucleophilic substitution to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. This can be achieved in several ways:

Conversion to a Halide: The alcohol can be treated with reagents like thionyl chloride (SOCl₂) or hydrobromic acid to form the corresponding 4-(methylsulfonyl)benzyl chloride or bromide. nih.gov These benzylic halides are excellent substrates for both SN1 and SN2 reactions with a wide range of nucleophiles. khanacademy.orglibretexts.org For example, the related 4-(methylthio)benzyl alcohol is converted to 4-(methylthio)benzyl chloride using concentrated hydrochloric acid. google.com

Conversion to a Sulfonate Ester: The alcohol can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl), in the presence of a base like pyridine (B92270). libretexts.org This reaction forms a tosylate or mesylate, respectively. These sulfonate esters are excellent leaving groups, much like halides, and readily undergo nucleophilic substitution. libretexts.orgontosight.ai This conversion proceeds with retention of configuration at the benzylic carbon because the C-O bond of the alcohol is not broken during the process. libretexts.org

Once activated, the benzylic position can be attacked by various nucleophiles, including amines, cyanides, and alkoxides, to yield a diverse array of substituted products. google.comnih.gov Mechanochemical methods have also been developed for the nucleophilic substitution of benzylic alcohols, offering a solvent-free and efficient alternative. nih.govchemrxiv.org

Table 2: Nucleophilic Substitution of Activated Benzylic Alcohols

| Leaving Group | Nucleophile | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Halide (e.g., -Cl, -Br) | Amines | Benzylamine derivatives | SN1 / SN2 | khanacademy.org |

| Halide (e.g., -Cl) | Cyanide (e.g., NaCN) | Benzyl nitrile | SN2 | google.com |

| Tosylate / Mesylate | Inorganic pyrophosphate | Isopentenyl diphosphate (B83284) analogue | SN2 | libretexts.org |

| O-alkyl isouronium salt | Amines (e.g., morpholine) | Tertiary amines | SN2 | nih.govchemrxiv.org |

Transformations Involving the Sulfonyl Moiety and its Derivatives

The methylsulfonyl group is generally characterized by its high stability and electron-withdrawing nature. ontosight.ai It is typically resistant to hydrolysis under both acidic and basic conditions. wikipedia.org However, the sulfur center can be involved in transformations, primarily during the synthesis of the parent molecule or through specific reduction or elimination reactions.

The most common transformation related to the sulfonyl group is its formation via oxidation of the corresponding sulfide (B99878) (thioether). For instance, 4-(methylthio)benzyl alcohol can be oxidized to this compound. This oxidation is a key step in the synthesis of various sulfonyl-containing pharmaceuticals and is often achieved using oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide. google.com

While the sulfonyl group itself is robust, it can be targeted under specific conditions. In some synthetic schemes, the methylsulfonyl group can be eliminated. nih.gov For example, in the synthesis of dihydroquinoline derivatives, efforts have been made to eliminate the methylsulfonyl group to generate the target quinoline (B57606) products, meeting with mixed results depending on the substrate and conditions. nih.gov The synthesis of 4-methylsulfonyl toluene can be achieved from 4-toluenesulfonyl chloride via reduction to sodium 4-methylbenzenesulfinate, followed by a methylation reaction, demonstrating that the sulfur atom can undergo redox and substitution reactions. google.com

Table 3: Synthesis and Reactivity of the Sulfonyl Group

| Transformation | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Oxidation | 4-(Methylthio)phenyl derivative | H₂O₂ / Alkali metal tungstate | 4-(Methylsulfonyl)phenyl derivative | google.com |

| Reduction & Methylation | 4-Toluenesulfonyl chloride | 1. Sodium sulfite (B76179) 2. Methyl chloride | 4-Methylsulfonyl toluene | google.com |

| Elimination | Dihydroquinoline sulfonamide | K₂CO₃, DMF, 90 °C | Quinolines (mixed results) | nih.gov |

Kinetic and Thermodynamic Analysis of Reaction Pathways

The rates and energy profiles of reactions involving this compound are crucial for understanding reaction mechanisms and optimizing conditions. The electron-withdrawing sulfonyl group significantly influences the kinetics of reactions at the benzylic position.

Kinetic studies on the oxidation of substituted benzyl alcohols provide insight into the transition state of the reaction. For the oxidation of various benzyl alcohols by Cr(VI) complexes, the Hammett reaction constant (ρ) was determined to be -0.63. researchgate.net This negative value indicates the buildup of positive charge (an electron-deficient center) in the transition state, which is stabilized by electron-donating substituents on the aromatic ring. researchgate.net A similar study on the acid-catalyzed coupling reaction of phenol (B47542) with benzyl alcohol reported a Hammett plot value of ρ = -4.0, also suggesting the formation of an electron-deficient center in the transition state. epa.gov

The solvolysis of substituted benzyl chlorides, the product of activating the alcohol group, has been analyzed to determine reaction rates. Pseudo-first-order rate constants (kobs) are typically obtained by monitoring the appearance of the benzyl alcohol product over time via HPLC. nih.gov These studies help quantify the effect of substituents on the stability of the carbocation intermediate in SN1 reactions.

Computational studies, such as Density Functional Theory (DFT), have been used to model reaction pathways and determine the energetics of intermediates and transition states. For the aerobic oxidation of benzyl alcohol on palladium (Pd) catalysts, the energy barriers for the cleavage of O-H and C-H bonds have been calculated. researchgate.net These analyses reveal how the catalyst structure affects the reaction profile, with different energy barriers observed for single-atom versus cluster catalysts. researchgate.net Similarly, the reaction profile for benzyl alcohol oxidation on manganese oxide (MnOx) clusters has been detailed, providing a database of energetic and kinetic data for the catalytic reaction. nih.gov

Table 4: Kinetic Data for Reactions of Benzyl Alcohol Derivatives

| Reaction | System | Kinetic Parameter | Value | Implication | Reference |

|---|---|---|---|---|---|

| Oxidation | Substituted benzyl alcohols with Cr(VI) | Hammett constant (ρ) | -0.63 | Buildup of positive charge in transition state | researchgate.net |

| Coupling | Phenol with benzyl alcohol (acid-cat.) | Hammett constant (ρ) | -4.0 | Formation of an electron-deficient transition state | epa.gov |

| Solvolysis | Ring-substituted benzyl chlorides | Rate constant (kobs) | Varies with substituent | Quantifies substituent effect on carbocation stability | nih.gov |

| Aerobic Oxidation | Benzyl alcohol on Pd/CeO₂ | Energy Barrier | 0.87 - 1.07 eV | Varies with catalyst structure, rate-limiting step | researchgate.net |

Strategic Applications of 4 Methylsulfonyl Benzyl Alcohol in Complex Organic Synthesis

Role as a Versatile Building Block in Multi-Step Organic Synthesis

4-(Methylsulfonyl)benzyl alcohol serves as a fundamental precursor in a variety of organic transformations. The primary alcohol group can be readily oxidized to form 4-(methylsulfonyl)benzaldehyde (B46332) or further to 4-(methylsulfonyl)benzoic acid. Conversely, it can undergo nucleophilic substitution reactions to yield ethers and esters. The presence of the electron-withdrawing methylsulfonyl group plays a crucial role in its synthetic utility by influencing the reactivity of the benzylic position and stabilizing adjacent intermediates.

This bifunctionality allows for its incorporation into multi-step synthetic sequences. For instance, it can be converted to a corresponding benzyl (B1604629) halide, which then serves as an electrophile for the introduction of the 4-(methylsulfonyl)benzyl moiety into various molecular scaffolds. Common synthetic routes to this compound itself include the reduction of 4-(methylsulfonyl)benzaldehyde using reducing agents like sodium borohydride (B1222165), or the oxidation of 4-(methylthio)benzyl alcohol.

| Reaction Type | Reactant | Product | Key Reagents/Conditions |

|---|---|---|---|

| Oxidation | This compound | 4-(Methylsulfonyl)benzaldehyde | Various oxidizing agents |

| Oxidation | This compound | 4-(Methylsulfonyl)benzoic acid | Stronger oxidizing agents |

| Nucleophilic Substitution | This compound | 4-(Methylsulfonyl)benzyl ethers/esters | Alkyl/acyl halides, base |

| Halogenation | This compound | 4-(Methylsulfonyl)benzyl halide | Thionyl chloride, PBr3 |

Application in the Construction of Advanced Pharmaceutical Precursors

The methylsulfonyl group is a recognized pharmacophore that can enhance a molecule's interaction with biological targets. Consequently, this compound is a key intermediate in the synthesis of various pharmaceutical compounds.

A significant application is in the synthesis of 1,3,4-oxadiazole derivatives. Research has demonstrated a multi-step reaction sequence starting from a derivative of this compound to produce a series of 2-[4-(alkylsulfonyl)benzyl]-5-substituted-1,3,4-oxadiazoles. derpharmachemica.com These heterocyclic compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. derpharmachemica.com The synthesis involves the conversion of the benzyl alcohol moiety to a suitable precursor that can be cyclized to form the oxadiazole ring.

Furthermore, derivatives of this compound are crucial intermediates in the synthesis of modern pharmaceuticals. For instance, chiral alcohols derived from related structures are key in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.

Utilization in Agrochemical or Novel Material Science Synthesis

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and material science. The same 1,3,4-oxadiazole derivatives synthesized from this building block, which exhibit pharmaceutical potential, have also demonstrated significant agrochemical activities, including insecticidal, herbicidal, and fungicidal properties. derpharmachemica.com This dual applicability underscores the importance of the 4-(methylsulfonyl)benzyl moiety in designing bioactive molecules.

In the field of novel material science, aromatic compounds containing sulfonyl groups are known to exhibit interesting properties, such as liquid crystallinity. smolecule.com While specific research on polymers derived directly from this compound is not extensively documented, its structural features make it a promising candidate for the synthesis of specialized polymers and resins. The presence of the polar sulfonyl group and the reactive alcohol functionality allows for its incorporation into polymer backbones or as a pendant group, potentially influencing the material's thermal stability, solubility, and optical properties. For example, related vinylbenzylsulfone monomers have been synthesized and polymerized to create novel materials.

Contributions to Stereoselective Synthesis and Asymmetric Transformations

While direct applications of this compound in stereoselective reactions are not widely reported, its precursor, 4-(methylsulfonyl)benzaldehyde, has been utilized in asymmetric synthesis. A notable example is the enzymatic aldol reaction between 4-methylsulfonyl benzaldehyde (B42025) and glycine, catalyzed by L-threonine aldolase, to produce L-syn-3-[4-(methylsulfonyl)phenylserine] with high diastereoselectivity. researchgate.net This demonstrates the potential for creating chiral centers in the presence of the 4-(methylsulfonyl)phenyl group.

The stereoselective reduction of 4-(methylsulfonyl)benzaldehyde to enantiomerically enriched this compound would provide a valuable chiral building block for the asymmetric synthesis of more complex molecules. The development of such catalytic asymmetric reductions is an active area of research. Furthermore, the broader class of benzylic alcohol derivatives has been successfully employed in palladium/copper co-catalyzed asymmetric benzylic substitution reactions to create chiral centers with high enantioselectivity. nih.gov This suggests that with the development of suitable catalysts and reaction conditions, this compound and its derivatives could play a more direct role in stereoselective transformations in the future.

| Compound Name |

|---|

| This compound |

| 4-(Methylsulfonyl)benzaldehyde |

| 4-(Methylsulfonyl)benzoic acid |

| Sodium borohydride |

| 4-(Methylthio)benzyl alcohol |

| 1,3,4-oxadiazole |

| Apremilast |

| Glycine |

| L-syn-3-[4-(methylsulfonyl)phenylserine] |

Rational Design and Synthesis of Novel Derivatives and Analogues of 4 Methylsulfonyl Benzyl Alcohol

Principles of Molecular Design for Structural Diversity

The design of novel derivatives of 4-(methylsulfonyl)benzyl alcohol is a systematic process aimed at exploring new chemical spaces and optimizing molecular properties. Key strategies in this endeavor include pharmacophore modeling and bioisosteric replacement.

Pharmacophore Modeling is a cornerstone of rational drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com For a molecule like this compound, a pharmacophore model would map key features such as hydrogen bond donors (from the alcohol), hydrogen bond acceptors (from the sulfonyl oxygens), and aromatic regions. researchgate.net By understanding these key interaction points, chemists can design new molecules that retain or enhance these features, thereby increasing the likelihood of desired biological activity. nih.govdergipark.org.tr This modeling can be ligand-based, using a set of known active molecules to find common features, or structure-based, where the three-dimensional structure of the biological target is known. dovepress.comnih.gov

Bioisosteric Replacement is another powerful strategy used to modify a lead compound's properties while retaining its biological activity. spirochem.com This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. researchgate.netopenaccessjournals.com The goal is often to improve pharmacokinetic properties, enhance metabolic stability, or explore new intellectual property. spirochem.comnih.gov For instance, the methylsulfonyl group itself can be considered a non-classical bioisostere of other functional groups, such as a phenol (B47542), imparting different properties like increased polarity. researchgate.net Similarly, the benzyl (B1604629) alcohol moiety could be replaced with other groups to modulate its characteristics.

The following table outlines potential bioisosteric replacements for key functionalities of this compound:

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| -OH (in Benzyl Alcohol) | -NH2, -SH, -CH2F | Modulate hydrogen bonding capacity, polarity, and metabolic stability. |

| -SO2CH3 (Methylsulfonyl) | -SO2NH2, -P(O)(CH3)2, Tetrazole | Alter electronic effects, solubility, and receptor interactions. openaccessjournals.com |

| Phenyl Ring | Thiophene, Pyridine (B92270), Pyrazole | Introduce heteroatoms to alter electronics, solubility, and create new interaction points with biological targets. nih.gov |

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications influence a compound's activity. By systematically altering parts of the this compound scaffold and evaluating the resulting changes in properties, researchers can build a comprehensive understanding of the molecule's SAR. nih.govnih.gov This knowledge is then used to guide the design of more potent and selective derivatives.

Synthetic Strategies for Accessing Chemically Diverse Derivatives

A variety of synthetic methodologies are available to create a diverse library of derivatives from this compound. These strategies often involve multi-step sequences to build complexity.

A common starting point for many syntheses is the parent aldehyde, 4-(methylsulfonyl)benzaldehyde (B46332), which can be reduced to this compound using a reducing agent like sodium borohydride (B1222165) in a solvent such as methanol (B129727) or ethanol (B145695). chemicalbook.com Conversely, oxidation of 4-(methylsulfonyl)benzyl bromide can also yield the target alcohol.

Key synthetic reactions for diversification include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are instrumental in creating new carbon-carbon bonds. organic-chemistry.org For example, an appropriately halogenated this compound derivative could be coupled with various boronic acids to introduce new aryl or alkyl groups onto the aromatic ring.

Nucleophilic Substitution: The benzyl alcohol can be converted into a good leaving group (e.g., a tosylate or halide), which can then be displaced by a wide range of nucleophiles to introduce new functionalities.

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering an efficient route to structural diversity.

The synthesis of structurally diverse benzosuberene analogues, for instance, has been achieved through a sequence involving a Wittig olefination, reduction, and an Eaton's reagent-mediated cyclization, demonstrating a strategic approach to building complex scaffolds. nih.gov

Targeted Modifications at the Benzyl Alcohol Functionality

The benzyl alcohol group (-CH2OH) is a prime target for chemical modification due to its reactivity.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides, to produce a wide array of ester and ether derivatives. These modifications can significantly alter the lipophilicity and steric profile of the molecule.

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 4-(methylsulfonyl)benzaldehyde, or further to the carboxylic acid, 4-(methylsulfonyl)benzoic acid. These oxidized derivatives open up new avenues for further chemical transformations, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.

Replacement of the Hydroxyl Group: The hydroxyl group can be replaced with other functional groups. For example, conversion to a benzyl halide allows for subsequent reactions with various nucleophiles.

A study on the synthesis of benzylic alcohol derivatives utilized a palladium/copper co-catalyzed asymmetric benzylic substitution, showcasing a sophisticated method for creating chiral centers at the benzylic position. nih.gov

Strategic Substitutions on the Aromatic Ring System

Introducing substituents onto the aromatic ring is a key strategy for modulating the electronic properties and steric profile of the this compound core.

Electrophilic Aromatic Substitution: While the methylsulfonyl group is strongly deactivating, forcing conditions can allow for electrophilic substitution reactions like nitration or halogenation. The directing effects of the existing substituents would need to be carefully considered.

Nucleophilic Aromatic Substitution: In cases where the ring is activated by other electron-withdrawing groups or contains a suitable leaving group, nucleophilic aromatic substitution can be employed.

Metal-Catalyzed Cross-Coupling: As mentioned earlier, cross-coupling reactions are a powerful tool for introducing a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, onto the aromatic ring with high regioselectivity. organic-chemistry.org

The synthesis of fluorinated analogues, such as 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, demonstrates the introduction of multiple substituents on the aromatic ring to drastically alter the molecule's properties. google.com

Chemical Alterations and Derivatization of the Sulfonyl Group

The methylsulfonyl group (-SO2CH3) is generally robust and less reactive than the benzyl alcohol functionality. However, targeted modifications are possible.

Modification of the Methyl Group: The methyl group attached to the sulfone can potentially be functionalized. For example, deprotonation at the alpha-carbon followed by reaction with an electrophile could introduce new substituents.

Reduction of the Sulfonyl Group: The sulfonyl group can be reduced to a sulfoxide (B87167) or a sulfide (B99878) under specific reaction conditions, which would significantly alter the electronics and geometry of this part of the molecule.

Bioisosteric Replacement: As discussed in the molecular design section, the entire methylsulfonyl group can be replaced with other functionalities like a sulfonamide (-SO2NR2) or a phosphonate (B1237965) ester. The synthesis of coumarin-benzenesulfonamide hybrids often involves coupling reactions with sulfamoyl-bearing precursors, illustrating a strategy for building molecules with related sulfonyl-containing groups. nih.gov

The following table summarizes various synthetic transformations applied to the this compound scaffold.

| Scaffold Position | Reaction Type | Reagents/Conditions | Resulting Functionality |

| Benzyl Alcohol | Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Benzyl Alcohol | Esterification | R-COOH, Acid Catalyst | Ester (-CH2OCOR) |

| Benzyl Alcohol | Etherification | R-X, Base | Ether (-CH2OR) |

| Aromatic Ring | Suzuki Coupling | Ar-B(OH)2, Pd catalyst | Biaryl system |

| Aromatic Ring | Nitration | HNO3, H2SO4 | Nitro group (-NO2) |

| Sulfonyl Group | Reduction (example) | Strong reducing agents | Sulfoxide/Sulfide |

Through the careful application of these design principles and synthetic strategies, a vast chemical space around the this compound core can be explored, leading to the discovery of novel compounds with tailored properties.

Advanced Analytical Research Methods for Characterization and Reaction Monitoring in 4 Methylsulfonyl Benzyl Alcohol Studies

Application of Spectroscopic Methodologies in Mechanistic Elucidation

Spectroscopic techniques are central to the qualitative analysis of 4-(Methylsulfonyl)benzyl alcohol, offering detailed insights into its molecular architecture and electronic properties. Each method provides a unique piece of the structural puzzle, and together, they enable a thorough characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.

In ¹³C NMR, the carbon atoms of the methyl, benzyl (B1604629), and aromatic moieties resonate at distinct frequencies. The chemical shifts are influenced by the electron-withdrawing nature of the methylsulfonyl group. rsc.org Data from related benzyl alcohol structures show the benzylic carbon (C-7) at approximately 66.6 ppm and the aromatic carbons between 130-142 ppm. bmrb.io

Table 1: Typical NMR Chemical Shifts for this compound Analogs Data extrapolated from studies on benzyl alcohol and related sulfonyl compounds.

| Atom Type | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Methyl Protons | ¹H | ~3.0 | Singlet, deshielded by sulfonyl group. |

| Benzylic Protons | ¹H | ~4.6 | Singlet (or doublet if coupled). bmrb.io |

| Aromatic Protons | ¹H | ~7.4-7.9 | Two sets of doublets (AA'BB' system). |

| Methyl Carbon | ¹³C | ~44 | |

| Benzylic Carbon | ¹³C | ~65 | rsc.org |

| Aromatic Carbons | ¹³C | ~127-145 | Carbons attached to sulfonyl group are significantly shifted. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The most prominent features in the IR spectrum are the strong, characteristic absorption bands corresponding to the sulfonyl (SO₂) group. These arise from symmetric and asymmetric stretching vibrations. researchgate.net Specifically, sulfonyl chlorides and related compounds show strong bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com The presence of the hydroxyl (–OH) group is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, while the C-O stretching of the primary alcohol appears around 1050 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observable. researchgate.net

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Sulfonyl (S=O) | Asymmetric Stretching | ~1300 - 1350 | Strong |

| Sulfonyl (S=O) | Symmetric Stretching | ~1150 - 1180 | Strong |

| Alcohol C-O | Stretching | ~1050 | Strong |

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization, which helps to confirm its structure. With a molecular formula of C₈H₁₀O₃S, the expected molecular weight is approximately 186.23 g/mol . chemicalbook.com

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight. The fragmentation of the parent ion provides valuable structural information. For instance, the fragmentation of benzyl alcohol typically shows a prominent peak at m/z 107 (loss of a hydrogen atom), a base peak at m/z 79, and a significant peak at m/z 91 from the loss of the hydroxyl group (–OH). stackexchange.comucalgary.ca For this compound, characteristic fragmentation would involve the loss of the hydroxyl group, cleavage of the methylsulfonyl moiety, or rearrangements of the aromatic ring. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Fragment | Notes |

|---|---|---|---|

| 186 | Molecular Ion [M]⁺ | [C₈H₁₀O₃S]⁺ | Confirms molecular weight. |

| 169 | [M - OH]⁺ | [C₈H₉O₂S]⁺ | Loss of the hydroxyl radical. ucalgary.ca |

| 155 | [M - CH₂OH]⁺ | [C₇H₇O₂S]⁺ | Loss of the hydroxymethyl radical. ucalgary.ca |

| 107 | [M - SO₂CH₃]⁺ | [C₇H₇O]⁺ | Loss of the methylsulfonyl radical. |

| 79 | [CH₃SO₂]⁺ | [CH₃O₂S]⁺ | Fragment corresponding to the methylsulfonyl group. researchgate.net |

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for monitoring the progress of reactions involving aromatic compounds. The benzene (B151609) ring and the sulfonyl group in this compound contain chromophores that absorb UV light.

This technique can be effectively used to monitor reactions such as the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid. mdpi.com As the reaction proceeds, the conjugation of the aromatic system changes, leading to a shift in the absorption maximum (λ_max) or a change in the absorbance value. By tracking these changes over time, reaction kinetics can be determined. For example, the formation of a conjugated aldehyde product would result in a new absorption band at a longer wavelength. The combination of UV-Vis spectroscopy with methods like partial least-squares regression can provide a powerful tool for real-time, non-invasive monitoring of reaction concentrations. nih.govmdpi.com

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are the cornerstone of quantitative analysis, enabling the separation of this compound from reactants, byproducts, and impurities, as well as an accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The method can be optimized for the simultaneous determination of the target compound and related substances. jocpr.com

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile compounds. asianpubs.org While this compound itself may have limited volatility, GC can be used to analyze more volatile precursors or potential impurities. For direct analysis of less volatile compounds, derivatization may be employed to increase volatility and thermal stability. americanpharmaceuticalreview.com Both HPLC and GC methods must be validated for specificity, linearity, accuracy, and precision to ensure reliable quantitative results for purity assessment and quality control. researchgate.netscholarsresearchlibrary.com

Table 4: Representative Chromatographic Methods for Analysis of Benzyl Alcohol Derivatives

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 250x4.6mm, 5µm) researchgate.net | Isocratic or gradient mixture of Acetonitrile and Water researchgate.net | UV (e.g., 220-254 nm) researchgate.netjocpr.com | Purity assessment, quantitative analysis of product and impurities. |

| GC | Carbowax or similar polar column (e.g., DB-624) asianpubs.orgnih.gov | Nitrogen or Helium asianpubs.org | FID or MS scholarsresearchlibrary.com | Analysis of volatile starting materials or byproducts. |

Enantioselective and Preparative Chromatographic Separations

While this compound itself is not chiral, its derivatives or related chiral molecules in synthetic pathways often require enantioselective separation to isolate and quantify individual enantiomers. High-Performance Liquid Chromatography (HPLC) is a principal technique for these separations, utilizing chiral stationary phases (CSPs) to differentiate between enantiomers. nih.govscirp.org The choice of CSP is critical and is often based on the functional groups present in the analyte. sigmaaldrich.com For alcohol-containing compounds, polysaccharide-based and Pirkle-type CSPs are commonly employed. scirp.orgresearchgate.net

Preparative chromatography is an essential upscaling of analytical chromatography, aimed at isolating and purifying larger quantities of a specific compound, such as this compound, from reaction mixtures or impurities. rssl.com This technique is crucial for obtaining high-purity material required for subsequent analytical studies, including X-ray crystallography, and for use as a reference standard. nih.gov The primary goal in preparative chromatography is to maximize throughput and purity, which often involves optimizing parameters like sample concentration, injection volume, and mobile phase composition. rssl.com

Research Findings:

A common strategy for the enantioseparation of chiral alcohols by HPLC involves the use of CSPs that can engage in specific intermolecular interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, with the enantiomers. scirp.org For instance, a study on the separation of a series of chiral benzyl alcohols demonstrated the effectiveness of a dinitrobenzoylphenylglycine-based CSP. scirp.orgresearchgate.net In such cases, the separation is influenced by the substituents on both the alcohol and the stationary phase.

In a hypothetical preparative HPLC separation of this compound, the goal would be to isolate the main compound from any starting materials, by-products, or degradation products. The process would involve developing an efficient analytical method first and then scaling it up.

Below is a hypothetical data table illustrating the preparative HPLC purification of this compound.

| Parameter | Value |

| Column | C18, 250 x 21.2 mm, 10 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 20 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 5 mL |

| Sample Concentration | 10 mg/mL in mobile phase |

| Retention Time | ~12.5 min |

| Purity Achieved | >99.5% |

| Yield | 95% |

This table showcases typical parameters for a preparative run. The choice of a C18 column is standard for reverse-phase chromatography of moderately polar compounds. The mobile phase composition is optimized to achieve good separation between the target compound and its impurities. The higher flow rate and larger column dimensions are characteristic of preparative scale chromatography, allowing for a larger sample load and efficient collection of the purified fraction.

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure and an in-depth analysis of its crystal packing.

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.

Research Findings:

While a specific crystal structure for this compound is not readily found in the cited literature, studies on analogous molecules provide insight into the expected structural features and intermolecular interactions. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals details about the conformation and the packing of molecules containing a methylsulfonylphenyl group. researchgate.net Similarly, the crystallographic analysis of 4-aminobenzyl alcohol highlights the role of hydrogen bonding in its crystal lattice. researchgate.net

Based on these related structures, it can be anticipated that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the hydroxyl group and potential weak interactions involving the sulfonyl group and the aromatic ring.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₁₀O₃S |

| Formula Weight | 186.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 11.3 |

| β (°) ** | 98.5 |

| Volume (ų) | 960.5 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.28 |

| R-factor | 0.045 |

This table provides a summary of the kind of information that would be obtained from a successful X-ray crystallographic analysis. The unit cell parameters (a, b, c, β) define the size and shape of the repeating unit in the crystal. The space group (P2₁/c) describes the symmetry of the crystal lattice. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

Theoretical and Computational Chemistry Investigations of 4 Methylsulfonyl Benzyl Alcohol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-(methylsulfonyl)benzyl alcohol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing sulfonyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl (B1604629) alcohol, potentially affecting its reaction kinetics.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would show negative potential (red/yellow) around the oxygen atoms of the sulfonyl and alcohol groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the alcohol and methyl groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. It can quantify the charge transfer between orbitals, revealing the stabilizing effects of electron delocalization.

| Property | Calculated Value (Hypothetical) | Description |

| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Energy difference, indicating high kinetic stability. |

| Dipole Moment | 4.5 D | A measure of the molecule's overall polarity. |

| Mulliken Atomic Charges | S: +1.5, O(sulfonyl): -0.8, O(alcohol): -0.6 | Partial charges on key atoms, showing the electron-withdrawing effect of the sulfonyl group. |

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional structure of a molecule is not static; it can adopt various spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis of this compound involves identifying the most stable conformers and the energy barriers that separate them. This is typically achieved by scanning the potential energy surface (PES).

A relaxed PES scan is a computational technique where specific dihedral angles are systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. q-chem.com For this compound, the key rotatable bonds are:

The C(aromatic)-S bond.

The S-C(methyl) bond.

The C(aromatic)-C(methylene) bond.

The C(methylene)-O bond.

By performing scans of the dihedral angles associated with these bonds, a multidimensional energy map can be constructed. The minima on this surface correspond to stable conformers (energy minima), while the saddle points represent the transition states for interconversion between conformers. uni-muenchen.de Studies on similar molecules, like benzenesulfonamides, have shown that the orientation of the sulfonyl group relative to the aromatic ring is a critical factor in determining conformational preference. nih.gov For this compound, the interplay between the steric bulk of the functional groups and potential weak intramolecular interactions (like hydrogen bonding) would dictate the geometry of the most stable conformer.

| Conformer | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) | Description |

| 1 (Global Minimum) | 90° | 0.00 | The methylsulfonyl group is perpendicular to the benzene (B151609) ring to minimize steric repulsion. |

| 2 | 0° | +2.5 | The methylsulfonyl group is eclipsed with the benzene ring, resulting in higher steric strain. |

| Rotational Barrier | - | +3.0 | The energy required to rotate from Conformer 1 to Conformer 2. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, a key reaction is its oxidation to 4-(methylsulfonyl)benzaldehyde (B46332). Theoretical modeling can map out the entire reaction coordinate, from reactants to products, identifying all intermediates and, crucially, the transition states (TS) that connect them.

The process involves:

Locating Stationary Points: The geometries of the reactants, products, and any potential intermediates are fully optimized to find their minimum energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step (e.g., the cleavage of a C-H bond). This TS structure represents the highest energy point along the reaction pathway.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum has all real frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path downhill from the transition state, ensuring that it connects the intended reactants and products. acs.org

By calculating the energies of all species along the pathway, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. DFT studies on the oxidation of benzyl alcohol on various catalysts have provided detailed mechanistic insights, identifying key steps like O-H and C-H bond activation and the energies associated with them. nih.govmdpi.com

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Alcohol adsorbed on a catalyst surface. | 0.0 |

| TS1 | Transition state for O-H bond cleavage. | +15.2 |